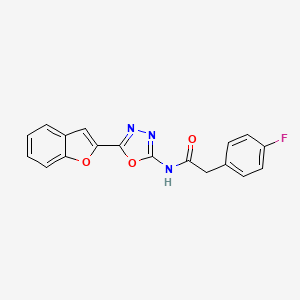![molecular formula C17H15N5O3 B2984525 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide CAS No. 1705064-88-5](/img/structure/B2984525.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a palladium-catalyzed highly enantioselective intramolecular O-arylation has been used for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . Another study proposed a reaction mechanism involving an intramolecular aromatic electrophilic substitution of 1-bromo-2- (aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS, and the subsequent DMSO nucleophilic ring opening reaction of thiiran-1-iums followed by water displacement .Wissenschaftliche Forschungsanwendungen
Hybrid and Bioactive Cocrystals of Pyrazinamide with Hydroxybenzoic Acids
A study explores the computational simulations of cocrystals of pyrazinamide with hydroxybenzoic acids, focusing on their structure, spectroscopic characteristics, potential applications, and noncovalent interactions. The research indicates that these cocrystals may exhibit inhibitory activity against Mycobacterium tuberculosis and could be formulated as new anti-tuberculosis drugs. Additionally, the cocrystals demonstrated good light harvesting efficiency, suggesting potential use in photovoltaic systems for energy conversion (Al‐Otaibi et al., 2020).
Synthesis and Cytotoxicity of Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives
Another study details the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research underlines the potential therapeutic applications of such derivatives in cancer treatment (Hassan et al., 2014).
Antimicrobial Activity of Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine, and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives
Research into the synthesis of pyrazole and its fused derivatives reveals their antimicrobial properties. The study showcases the potential of these compounds in developing new antimicrobial agents, highlighting their broad spectrum of activity against various pathogens (Abunada et al., 2008).
Enantioselective Synthesis and Functionalization of β-Alkoxy γ-Amino Aldehydes
A research project demonstrates the enantioselective synthesis of β-alkoxy γ-amino aldehydes through internal redox ring cleavage of carbohydrate-derived 1,2-oxazines. These findings suggest applications in organic synthesis, particularly in the development of stereoselective synthetic methods (Al-Harrasi & Reissig, 2005).
Antifungal Leads Targeting Succinate Dehydrogenase
A study on pyrazole-4-formylhydrazide derivatives bearing a diphenyl ether fragment showcases the design of novel antifungal leads targeting succinate dehydrogenase. The research emphasizes the importance of structural optimization in developing potent fungicides (Wang et al., 2020).
Wirkmechanismus
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as nucleophilic attack and intramolecular aromatic electrophilic substitution
Biochemical Pathways
Compounds with similar structures have been implicated in various pathways, including the wnt/β-catenin pathway
Pharmacokinetics
The compound’s structure suggests potential for good bioavailability, given the presence of functional groups that may facilitate absorption and distribution
Result of Action
Compounds with similar structures have been shown to have various effects, such as suppression of hydrogen peroxide-induced apoptosis
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(14-8-18-5-6-19-14)21-12-7-20-22(9-12)10-13-11-24-15-3-1-2-4-16(15)25-13/h1-9,13H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIAZCJFKMEWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


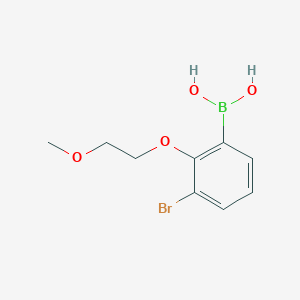
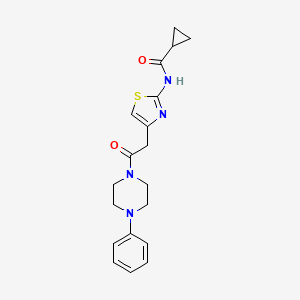
![Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2984447.png)
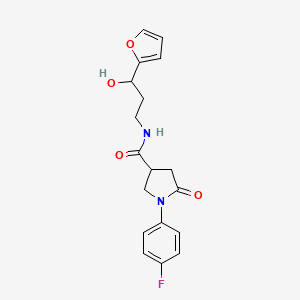
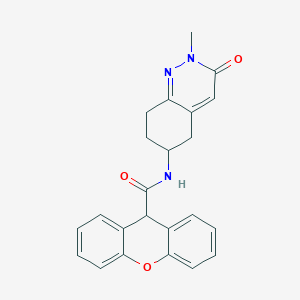
![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2984453.png)


![2-[(1-Methylpiperidin-2-yl)methoxy]aniline](/img/structure/B2984458.png)
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2984459.png)


